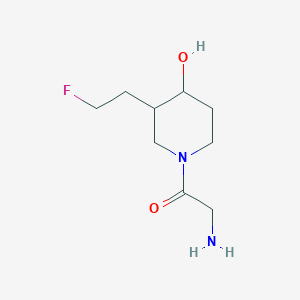
2-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
説明
The compound “2-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains an amino group (NH2), a fluoroethyl group (C2H4F), and a hydroxypiperidinyl group (C5H10NO). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the fluoroethyl group could undergo nucleophilic substitution, and the hydroxypiperidinyl group could engage in a variety of reactions depending on the specific conditions .科学的研究の応用
Antibacterial Agents
Research into pyridonecarboxylic acids, closely related to the query compound, has explored their synthesis and antibacterial activity. Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, demonstrating significant antibacterial activity in vitro and in vivo, suggesting potential as antibacterial agents (Egawa et al., 1984).
Optical Properties and Fluorescent Probes
Fa et al. (2015) developed a novel fluorescent probe for β-amyloids, indicating potential applications in Alzheimer’s disease diagnosis. This research utilized compounds with similar structural motifs, highlighting their binding affinities toward Aβ aggregates and their utility in molecular diagnosis (Fa et al., 2015).
Tumor Imaging Tracers
Tang et al. (2003) described the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine (FET), an amino acid tracer for tumor imaging via positron emission tomography (PET), using a method that could potentially be adapted for compounds with similar fluoroethyl and piperidine groups (Tang et al., 2003).
Synthetic Methodologies
Lam et al. (2005) reported on the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, demonstrating a methodology that could be applicable for synthesizing compounds with hydroxypiperidine components. This research provides insights into synthesizing more complex piperidine derivatives (Lam et al., 2005).
Catalytic Aminations and Functional Material Synthesis
Artamkina et al. (2008) explored the amination of meso-bromophenyl(polyalkyl)porphyrins, including hydroxypiperidines, to synthesize porphyrins containing hydroxypiperidine fragments. This work contributes to the field of material science, offering pathways for creating novel organic materials with potential electronic or photonic applications (Artamkina et al., 2008).
作用機序
Target of Action
Similar compounds have been known to target cellular processes related to dna replication .
Mode of Action
It’s likely that this compound interacts with its targets to disrupt processes related to dna replication, thereby inhibiting the replication of cells .
Biochemical Pathways
Similar compounds have been known to disrupt processes related to dna replication . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have shown significant inhibition of proliferation activities against certain types of cancer cells .
特性
IUPAC Name |
2-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c10-3-1-7-6-12(9(14)5-11)4-2-8(7)13/h7-8,13H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEQJXBEJKAQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1477213.png)
![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![2-(Methylamino)-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477218.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B1477221.png)
![5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477222.png)
![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)
![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)
![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)
![6-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477231.png)
![7-(3-Chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477235.png)